MFCD18319467
Description
MFCD18319467 is a chemical compound whose structural and functional properties are of significant interest in synthetic chemistry and pharmaceutical research. For instance, boronic acid derivatives and halogenated aromatic compounds (e.g., CAS 1046861-20-4 and CAS 1761-61-1) share functional groups and synthesis pathways that may align with this compound . Such compounds often exhibit high solubility, bioavailability, and reactivity, making them valuable intermediates in cross-coupling reactions and drug development .
Key hypothetical properties of this compound, inferred from analogous compounds, include:
Properties
IUPAC Name |
4-chloro-2-[4-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-11-5-6-12(14(17)18)13(7-11)10-3-1-9(8-16)2-4-10/h1-7,16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZQWMMTVTSVJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=C(C=CC(=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60689118 | |
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-31-2 | |
| Record name | 5-Chloro-4'-(hydroxymethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60689118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18319467 typically involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The industrial methods often involve automated systems to monitor and control the reaction parameters, ensuring the safety and reliability of the production process.
Chemical Reactions Analysis
Types of Reactions
MFCD18319467 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: In this reaction, one functional group in the compound is replaced by another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
MFCD18319467 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of MFCD18319467 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18319467 (inferred properties) with structurally related compounds from the evidence, focusing on physicochemical properties, bioavailability, and synthetic parameters:
Key Findings:
Structural Similarities :
- CAS 1046861-20-4 and this compound likely share boronic acid functionality, enabling Suzuki-Miyaura coupling reactions .
- CAS 1761-61-1, a brominated aromatic acid, exhibits comparable molecular weight and LogP but lacks boron, limiting its utility in catalytic applications .
In contrast, CAS 102562-86-7 has low GI absorption, making it more suitable for topical formulations .
Synthetic Challenges :
- CAS 1046861-20-4 requires palladium catalysts (e.g., PdCl₂(dppf)) and optimized reaction conditions (75°C, 1.3 hours), mirroring the complexity of synthesizing this compound .
- CAS 102562-86-7 employs hydrogenation with Pd/C, a simpler protocol but with lower yield scalability .
Safety Profiles :
- Halogenated analogs like CAS 1761-61-1 carry warnings for skin/eye irritation (H315, H319), whereas boronic acids (e.g., CAS 1046861-20-4) show fewer safety alerts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
